6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chloro and nitro substituents in the molecule enhances its reactivity and potential for various chemical transformations.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Possible applications in the development of agrochemicals and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with 6-chloropyridazine-3-carboxylic acid hydrazide in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired triazolopyridazine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazolopyridazines.
Reduction: Formation of 6-chloro-3-(3-aminophenyl)[1,2,4]triazolo[4,3-b]pyridazine.
Oxidation: Formation of various oxidized derivatives depending on the specific conditions used.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the triazolopyridazine core may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
- 6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 7-amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for the synthesis of novel derivatives with potential biological activities .
Properties
IUPAC Name |
6-chloro-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5O2/c12-9-4-5-10-13-14-11(16(10)15-9)7-2-1-3-8(6-7)17(18)19/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCIKTMXEFYHIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C3N2N=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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